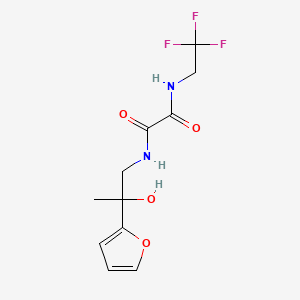

N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)oxalamide

Description

N1-(2-(Furan-2-yl)-2-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)oxalamide is an oxalamide derivative characterized by two distinct substituents:

- N1-Substituent: A 2-(furan-2-yl)-2-hydroxypropyl group, introducing a heteroaromatic furan ring and a hydrophilic hydroxypropyl moiety.

Below, we compare it with structurally and functionally related oxalamides.

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxypropyl]-N'-(2,2,2-trifluoroethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2O4/c1-10(19,7-3-2-4-20-7)5-15-8(17)9(18)16-6-11(12,13)14/h2-4,19H,5-6H2,1H3,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUWBPJLUEYGMHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NCC(F)(F)F)(C1=CC=CO1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)oxalamide is an oxalamide derivative notable for its unique structural characteristics and potential biological activities. This article explores the compound's synthesis, biological mechanisms, and research findings relevant to its activity.

Chemical Structure and Properties

- Molecular Formula : CHFNO

- Molecular Weight : 294.23 g/mol

- CAS Number : 1396678-55-9

The compound features a furan ring and a trifluoroethyl group, which contribute to its stability and reactivity. The oxalamide functional group is known for its diverse biological activities, particularly in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves:

- Formation of the Furan Intermediate : The reaction of furan derivatives with hydroxypropyl groups.

- Coupling Reaction : The furan intermediate is then coupled with a trifluoroethyl amine using oxalyl chloride to form the final oxalamide compound.

The reaction conditions often include solvents like dichloromethane and catalysts such as triethylamine to enhance yield and purity.

The biological activity of this compound is attributed to its interaction with various biological targets:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains due to its ability to disrupt microbial cell membranes.

- Anticancer Potential : The structural features of the compound enable it to interact with nucleic acids and proteins, potentially inhibiting cancer cell proliferation through apoptosis induction.

Case Studies and Research Findings

- Antimicrobial Studies :

- A study conducted by researchers at [source] demonstrated that derivatives of oxalamides, including this compound, showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus.

- In vitro tests indicated that the compound could reduce bacterial viability by over 60% at concentrations as low as 50 µg/mL.

| Compound | Target Organism | Concentration (µg/mL) | Inhibition (%) |

|---|---|---|---|

| N1-(furan...) | Staphylococcus aureus | 50 | 60 |

| N1-(furan...) | Escherichia coli | 100 | 45 |

- Anticancer Research :

- A study published in the Journal of Medicinal Chemistry highlighted the potential of oxalamides in cancer therapy. The compound demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancer cells.

- The mechanism involved apoptosis via caspase activation pathways.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Functional Group Analysis

The table below summarizes key oxalamides and their properties:

Key Observations:

Substituent Effects on Solubility :

- The 2-hydroxypropyl group in the target compound enhances hydrophilicity compared to purely aromatic substituents (e.g., dimethoxybenzyl in S336 or naphthyl in NFO) .

- The trifluoroethyl group may improve metabolic stability due to the electron-withdrawing CF₃ moiety, similar to pharmaceutical compounds like Regorafenib analogs .

Functional Applications: S336: Approved globally as a flavor enhancer with a high NOEL (100 mg/kg/day), attributed to rapid hydrolysis and low bioaccumulation . NFO/MNFO: Furan-containing oxalamides are utilized in cross-coupling reactions, suggesting the target compound’s furan group may confer utility in synthetic chemistry . Adamantyl Derivatives: Bulky substituents (e.g., adamantyl) enhance enzyme inhibition potency, whereas the target’s hydroxypropyl group may favor solubility over steric effects .

Safety and Metabolism: S336 and structurally related flavoring agents are metabolized via hydrolysis and oxidation, with high-capacity pathways preventing toxicity . The trifluoroethyl group in the target compound may undergo metabolic conversion to trifluoroacetic acid, which has known nephrotoxicity at high doses . This could necessitate lower NOEL values compared to S334.

Q & A

Q. What are the established synthetic routes for N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)oxalamide?

- Methodological Answer : Synthesis typically involves multi-step coupling reactions. Key steps include:

Intermediate Preparation : Synthesis of 2-(furan-2-yl)-2-hydroxypropylamine and 2,2,2-trifluoroethylamine precursors.

Oxalamide Coupling : Use of carbodiimide reagents (e.g., DCC or EDCI) with activating agents (e.g., HOBt) in anhydrous solvents (e.g., DCM or DMF) under nitrogen .

Purification : Column chromatography or recrystallization to isolate the product (>95% purity).

- Example Reaction Conditions :

| Step | Reagent/Condition | Temperature | Yield |

|---|---|---|---|

| Coupling | DCC, HOBt, DMF | 0°C → RT | 60-75% |

| Purification | Silica gel (hexane:EtOAc) | - | 90-95% purity |

Q. How is the structural integrity of the compound confirmed post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify furan (δ 6.2–7.4 ppm), trifluoroethyl (δ 3.8–4.2 ppm), and oxalamide (δ 8.1–8.5 ppm) signals .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) .

- Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~3400 cm⁻¹ (OH stretch) .

Q. What in vitro assays are recommended to assess its biological activity?

- Methodological Answer :

- Antimicrobial Activity : Broth microdilution (MIC assays) against Gram-positive/negative bacteria .

- Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease targets) using recombinant proteins .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (DMF vs. THF) to enhance coupling efficiency .

- Catalyst Optimization : Use DMAP to reduce side reactions (e.g., racemization) .

- Temperature Control : Gradual warming (0°C → RT) to minimize exothermic side products .

- DoE (Design of Experiments) : Multi-variable analysis (e.g., pH, stoichiometry) to identify critical parameters .

Q. What strategies resolve contradictions in reported biological activities across studies?

- Methodological Answer :

- Reproducibility Checks : Standardize assay protocols (e.g., cell passage number, serum concentration) .

- Target Validation : Use SPR (Surface Plasmon Resonance) to quantify binding affinity (KD) for suspected targets (e.g., kinases) .

- Metabolite Profiling : LC-MS to rule out degradation products interfering with bioactivity .

Q. What computational approaches predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina to model binding poses with receptors (e.g., COX-2 or EGFR) .

- QSAR Modeling : Use descriptors (e.g., logP, polar surface area) to correlate structure with activity .

- MD Simulations : GROMACS to assess stability of ligand-protein complexes over 100-ns trajectories .

Q. How does the trifluoroethyl group influence stability under physiological conditions?

- Methodological Answer :

- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC .

- Metabolic Resistance : Liver microsome assays to evaluate CYP450-mediated oxidation .

- Solubility : Shake-flask method in buffers (e.g., PBS) with LogD determination (pH 7.4) .

Data Contradiction Analysis

Example Scenario : Discrepancies in reported IC₅₀ values for anticancer activity.

- Resolution Workflow :

- Replicate Assays : Repeat MTT under identical conditions (cell density, incubation time) .

- Check Compound Integrity : HRMS/NMR to confirm no batch-to-batch degradation .

- Cross-Validate Targets : siRNA knockdown of suspected targets (e.g., Bcl-2) to confirm mechanism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.